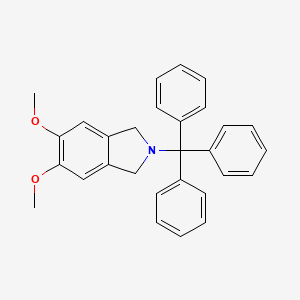
5,6-Dimethoxy-2-tritylisoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethoxy-2-tritylisoindoline is an organic compound with the molecular formula C29H27NO2 and a molecular weight of 421.53 g/mol . It is a derivative of isoindoline, characterized by the presence of two methoxy groups at the 5 and 6 positions and a trityl group at the 2 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-tritylisoindoline typically involves the reaction of 5,6-dimethoxyisoindoline with trityl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5,6-Dimethoxy-2-tritylisoindoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The trityl group can be removed under reductive conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reductive removal of the trityl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 5,6-dimethoxyisoindoline.
Substitution: Formation of various substituted isoindoline derivatives.
科学的研究の応用
5,6-Dimethoxy-2-tritylisoindoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,6-Dimethoxy-2-tritylisoindoline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the precise mechanisms involved.
類似化合物との比較
Similar Compounds
5,6-Dimethoxy-1H-indole: Another derivative of isoindoline with similar structural features.
5,6-Dimethoxy-2-methylisoindoline: A methyl-substituted analogue.
5,6-Dimethoxy-2-phenylisoindoline: A phenyl-substituted analogue.
Uniqueness
5,6-Dimethoxy-2-tritylisoindoline is unique due to the presence of the trityl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where such properties are desired.
特性
分子式 |
C29H27NO2 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
5,6-dimethoxy-2-trityl-1,3-dihydroisoindole |
InChI |
InChI=1S/C29H27NO2/c1-31-27-18-22-20-30(21-23(22)19-28(27)32-2)29(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-19H,20-21H2,1-2H3 |
InChIキー |
MZPHCHNXMUORBJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CN(CC2=C1)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


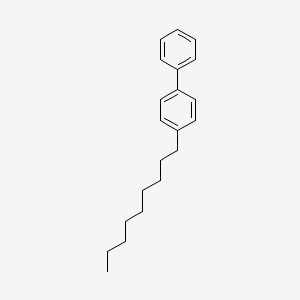
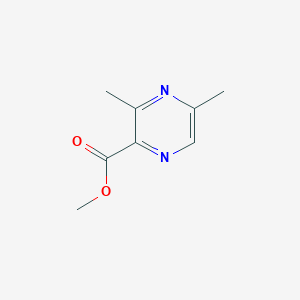
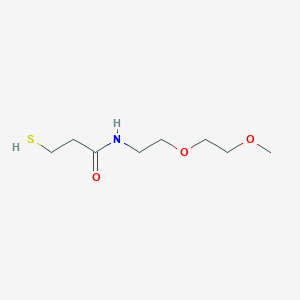
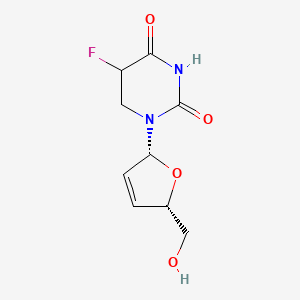
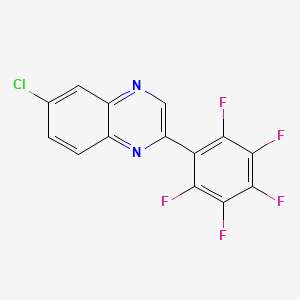


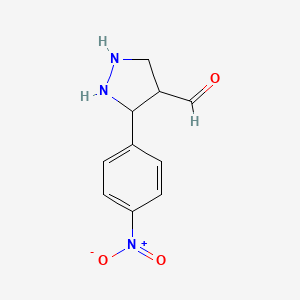
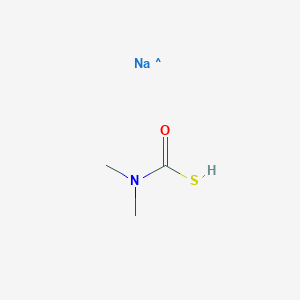
![3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)

![3-Iodo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12337025.png)

![propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B12337036.png)
